molecular formula C10H14O3S B14379530 2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid CAS No. 88041-78-5

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid

Cat. No.: B14379530
CAS No.: 88041-78-5
M. Wt: 214.28 g/mol
InChI Key: TYIAOOOQMIMOTP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid is a specialized chemical compound with a unique structure that includes a methoxy group, a propan-2-yl group, and a sulfinic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid typically involves the sulfonation of 2-Methoxy-5-(propan-2-yl)benzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfinic acid group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The methoxy and propan-2-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. The methoxy and propan-2-yl groups can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(propan-2-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group.

    2-Methoxy-5-(propan-2-yl)benzene-1-thiol: Contains a thiol group instead of a sulfinic acid group.

    2-Methoxy-5-(propan-2-yl)benzene-1-amine: Features an amine group in place of the sulfinic acid group.

Uniqueness

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfinic acid group, in particular, allows for unique interactions and reactions that are not possible with similar compounds.

Properties

CAS No.

88041-78-5

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-methoxy-5-propan-2-ylbenzenesulfinic acid

InChI

InChI=1S/C10H14O3S/c1-7(2)8-4-5-9(13-3)10(6-8)14(11)12/h4-7H,1-3H3,(H,11,12)

InChI Key

TYIAOOOQMIMOTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)O

Origin of Product

United States

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